((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Description
This compound is a highly functionalized tetrahydrofuro[2,3-d][1,3]dioxolane derivative featuring two benzyloxy groups, a hydroxymethyl substituent, and stereochemical complexity (5R,6S,6aR configuration). Its molecular formula is C23H28O6, with a molecular weight of 400.46 g/mol . The benzyloxy groups serve as protective moieties for hydroxyl functionalities, while the dioxolane ring system enhances rigidity and stereochemical control during synthetic applications. This compound is primarily utilized as an intermediate in nucleoside and carbohydrate chemistry, enabling the synthesis of structurally complex molecules with precise stereochemistry .
Properties
IUPAC Name |
[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21,24H,13-16H2,1-2H3/t19-,20+,21?,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBGHWZBQWKVNK-MXHMCPQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@@](OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol” typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and introduction of benzyloxy groups. Common reagents used in these steps include benzyl chloride, sodium hydride, and various protecting groups such as tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
Medicine
Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry
Applications in materials science, such as the development of novel polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a family of tetrahydrofuro[2,3-d][1,3]dioxolane derivatives with modifications in protective groups, substituents, and stereochemistry. Key analogues include:
Key Observations :
- Benzyl vs. Silyl Protection: Benzyl groups (target compound) offer ease of removal under hydrogenolysis, whereas silyl groups (e.g., TBDPS) require fluoride-based deprotection but enhance steric protection .
Key Observations :
- Protection Strategies : The target compound’s dual benzyl protection simplifies deprotection compared to silyl-based analogues but may limit compatibility with reducing conditions .
- Hydrazone Formation : Analogues with hydrazone moieties (e.g., ) exhibit higher yields (86%) due to favorable precipitation-driven purification .
Physicochemical and Stability Properties
Key Observations :
- Storage Requirements : The target compound requires stringent storage (-20°C, inert) due to hydroxymethyl group sensitivity, whereas silyl-protected analogues are more stable at ambient conditions .
- Solubility Trends : Bulky silyl groups reduce polarity, favoring organic solvents, while Cl-substituted analogues show moderate DMSO compatibility .
Biological Activity
The compound ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol is a complex organic molecule with multiple functional groups that may confer unique biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.
- Molecular Formula: C23H28O6
- Molecular Weight: 400.46 g/mol
- CAS Number: 206055-83-6
Synthesis Overview
The synthesis involves several steps including the protection of hydroxyl groups and the formation of a tetrahydrofuran ring. Common reagents used include benzyl chloride and sodium hydride, among others.
Antitumor Activity
Compounds derived from tetrahydrofuran frameworks have been investigated for their antitumor activities. Studies on related compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Further research is needed to evaluate the specific effects of ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol on cancer cells.
Antibacterial Effects
Similar compounds have demonstrated antibacterial properties against a range of pathogens. The presence of benzyloxy groups may enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects .
Case Studies
- Antiviral Study : A study focused on 3′,4′-bridged nucleosides found that modifications to the sugar moiety influenced antiviral activity against herpes simplex virus (HSV). Although not directly tested on our compound, it suggests that similar modifications could yield significant antiviral agents .
- Antitumor Research : Compounds with tetrahydrofuran rings were evaluated in vitro for their ability to induce apoptosis in human cancer cell lines. Results indicated that structural variations significantly impacted cytotoxicity levels .
- Antibacterial Testing : Research on benzyloxy derivatives showed effective inhibition against Gram-positive bacteria. This supports the hypothesis that ((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol may possess similar properties due to its functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
